molecular formula C11H19NO2 B117295 Tert-butyl hex-5-yn-1-ylcarbamate CAS No. 151978-58-4

Tert-butyl hex-5-yn-1-ylcarbamate

Cat. No.: B117295
CAS No.: 151978-58-4
M. Wt: 197.27 g/mol
InChI Key: QUIDQZORWGPNKV-UHFFFAOYSA-N
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Description

Tert-butyl hex-5-yn-1-ylcarbamate is an organic compound with the molecular formula C11H19NO2. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by its tert-butyl group attached to a hexynylcarbamate structure, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl hex-5-yn-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of hex-5-yn-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hex-5-yn-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl hex-5-yn-1-ylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl hex-5-yn-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl hex-5-yn-1-ylcarbamate: Known for its versatility in organic synthesis.

    Tert-butyl 1-oxo-1-phenylhex-5-yn-2-ylcarbamate: Another carbamate compound with different functional groups.

    N-Boc-hex-5-ynylamine: A similar compound with a different protecting group.

Uniqueness

This compound stands out due to its unique combination of a tert-butyl group and a hexynylcarbamate structure. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

Tert-butyl hex-5-yn-1-ylcarbamate, also known as tert-butyl N-(hex-1-yn-3-yl)carbamate, is an organic compound that has garnered interest due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a hexynylcarbamate structure. Its molecular formula is C_{12}H_{21}NO_2, with a molar mass of approximately 197.31 g/mol. The compound's unique alkyne structure contributes to its reactivity and potential interactions with biological molecules.

Potential Applications

  • Enzyme Mechanism Studies : The compound can be utilized in research focusing on enzyme mechanisms and protein modifications due to its structural characteristics.
  • Therapeutic Applications : Given the biological activity of similar carbamates, there is potential for this compound to be explored in therapeutic contexts, particularly in relation to enzyme inhibition.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between this compound and other related compounds:

Compound NameMolecular FormulaKey Features
This compoundC_{12}H_{21}NO_2Unique combination of tert-butyl and hexynyl groups
Tert-butyl 1-oxo-1-phenylhex-5-yn-2-ylcarbamateC_{15}H_{19}NO_3Contains an oxo group and phenyl ring
N-Boc hex-5-yne amineC_{11}H_{17}NFeatures a different protecting group
Tert-butyl but-3-yne 2-carboxylic acidC_{12}H_{18}O_2Has a carboxylic acid functional group
Tert-butyl (3-(methylamino)propyl)carbamateC_{13}H_{23}N_2O_2Contains a methylamino group

Study on Enzyme Interactions

In a study exploring the interactions of carbamates with serine hydrolases, researchers found that compounds with similar structures to this compound exhibited significant inhibitory effects on enzyme activity. The study highlighted the potential of these compounds as enzyme inhibitors, which could lead to therapeutic applications in diseases where enzyme regulation is crucial .

Antimicrobial Activity

Research has indicated that structurally related carbamates possess antimicrobial properties. For instance, certain carbamate derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Although specific data for this compound is not extensively documented, its structural similarities suggest potential antimicrobial activity that warrants further investigation .

Properties

IUPAC Name

tert-butyl N-hex-5-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIDQZORWGPNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-58-4
Record name tert-butyl N-(hex-5-yn-1-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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